molecular formula C23H21N3O2 B2844613 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide CAS No. 1788948-53-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2844613
CAS RN: 1788948-53-7
M. Wt: 371.44
InChI Key: XVVHRWLCSLSELL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Luminescent Materials Development

A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed significant Stokes' shift and quantum yields. These compounds, due to their remarkable optical properties, have potential applications in creating low-cost luminescent materials. The study successfully demonstrated the dispersion of a specific derivative in a transparent thermosetting polyurethane resin, resulting in a luminescent material (Volpi et al., 2017).

Cancer Chemotherapy

Almeida et al. (2018) designed and synthesized a novel series of selenylated imidazo[1,2-a]pyridines showing promising activity against breast cancer cells. The compounds exhibited high cytotoxicity and were capable of inducing apoptosis, highlighting their potential as prototypes for antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Structural Analysis

Research on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives by Dhanalakshmi et al. (2018) contributed to a deeper understanding of the structural characteristics and potential applications of these compounds in medicinal chemistry and material science (Dhanalakshmi et al., 2018).

Inotropic Activity Exploration

Spitzer et al. (1988) synthesized a series of imidazo[4,5-b]- and -[4,5-c]pyridine analogues to investigate their inotropic activity. The study revealed that subtle changes in nitrogen position dramatically affect potency, providing valuable insights for the development of drugs addressing congestive heart failure (Spitzer et al., 1988).

Future Directions

Imidazo[1,2-a]pyridines are recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic methodologies and exploring their potential applications in medicinal chemistry and other fields.

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-28-18-12-9-17(10-13-18)11-14-23(27)25-20-7-3-2-6-19(20)21-16-26-15-5-4-8-22(26)24-21/h2-10,12-13,15-16H,11,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHRWLCSLSELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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